O-(2-Methoxyisopropyl)hydroxylamine

Descripción general

Descripción

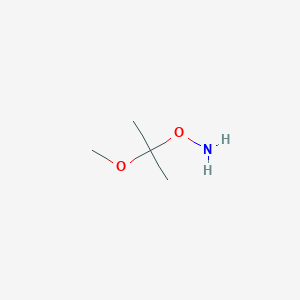

O-(2-Methoxyisopropyl)hydroxylamine: is a chemical compound with the molecular formula C4H11NO2 and a molecular weight of 105.14 g/mol . It is also known by its IUPAC name O-(2-methoxypropan-2-yl)hydroxylamine . This compound is typically used in research and development settings and is not intended for medicinal or household use.

Métodos De Preparación

The synthesis of O-(2-Methoxyisopropyl)hydroxylamine involves specific reaction conditions and routes. One common method includes the reaction of hydroxylamine with 2-methoxypropane under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Análisis De Reacciones Químicas

O-(2-Methoxyisopropyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, often using common reducing agents.

Substitution: Substitution reactions are possible, where the methoxy group can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Hydroxamic Acid Derivatives

O-(2-Methoxyisopropyl)hydroxylamine serves as a crucial reactant in synthesizing hydroxamic acids, which are important in medicinal chemistry. Hydroxamic acids are known for their ability to inhibit metalloproteinases (MMPs), enzymes implicated in various diseases such as cancer and arthritis. For instance, derivatives synthesized from this compound have shown potential as MMP inhibitors, which can be beneficial in treating conditions like rheumatoid arthritis and tumor metastasis .

Case Study: Synthesis of Histone Deacetylase Inhibitors

A notable application involves the synthesis of histone deacetylase (HDAC) inhibitors using this compound. These inhibitors have been recognized for their role in cancer therapy. Research has demonstrated that hydroxamic acids derived from this compound can effectively inhibit HDAC activity, leading to the suppression of tumor growth . The synthesis process typically involves reacting the hydroxylamine with various substrates under controlled conditions to yield the desired hydroxamic acid products.

Antimicrobial Activity

Antibacterial Properties

Recent studies have highlighted the potential of this compound derivatives as antibacterial agents. Research indicates that certain derivatives exhibit significant antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds suggest they could serve as alternatives to traditional antibiotics, especially against strains that have developed resistance .

Case Study: Efficacy Against Drug-Resistant Bacteria

In a comparative study, several N-hydroxylamine derivatives were tested against drug-resistant bacterial strains. Results showed that compounds derived from this compound demonstrated superior antibacterial activity compared to standard treatments, indicating their potential use in developing new antibacterial therapies .

Other Therapeutic Applications

Protective Agents in Organic Synthesis

this compound is also utilized as a protecting group in organic synthesis. Its ability to form stable derivatives allows chemists to manipulate sensitive functional groups without compromising their integrity during multi-step syntheses. This application is particularly valuable in synthesizing complex molecules where selective reactivity is required .

Summary Table of Applications

| Application Area | Description | Example/Outcome |

|---|---|---|

| Pharmaceutical Synthesis | Used for synthesizing hydroxamic acids and HDAC inhibitors | Effective MMP inhibitors for arthritis treatment |

| Antimicrobial Activity | Exhibits significant antibacterial properties against resistant strains | High efficacy against Staphylococcus aureus |

| Organic Synthesis | Acts as a protective agent during chemical reactions | Stabilizes sensitive functional groups |

Mecanismo De Acción

The mechanism of action of O-(2-Methoxyisopropyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This interaction can lead to the formation of new chemical bonds and the modification of existing ones.

Comparación Con Compuestos Similares

O-(2-Methoxyisopropyl)hydroxylamine can be compared with other similar compounds, such as:

O-(2-methylpropyl)hydroxylamine: This compound has a similar structure but with a different alkyl group.

O-(2-methoxyethyl)hydroxylamine: Another similar compound with a different alkyl group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds .

Actividad Biológica

O-(2-Methoxyisopropyl)hydroxylamine is an organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, synthesis, and applications based on diverse research findings.

This compound is a hydroxylamine derivative with the chemical formula C₅H₁₃NO₂. It serves as a versatile reactant in the synthesis of various compounds, particularly those with therapeutic potential. Hydroxylamines are known for their reactivity in organic synthesis, especially in the formation of hydroxamates, which have applications as enzyme inhibitors.

Synthesis Methods:

- Hydroxylamines can be synthesized through various methods, including the reaction of carbonyl compounds with hydroxylamine hydrochloride or via direct amination of alcohols. This compound has been utilized in the preparation of MMP (matrix metalloproteinase) inhibitors, which are relevant in treating inflammatory conditions and certain cancers .

Anticancer Properties

Recent studies have highlighted the anticancer potential of hydroxylamine-based compounds. For instance, a study reported that hydroxylamine-bearing inhibitors demonstrated significant activity against patient-derived cell lines with various EGFR (epidermal growth factor receptor) mutations. Specifically, compounds similar to this compound exhibited low nanomolar activity against activating mutant EGFR forms .

Key Findings:

- Inhibition Studies: Compounds derived from hydroxylamines showed IC₅₀ values in the range of 7.2 nM against NSCLC (non-small-cell lung cancer) cell lines harboring common EGFR mutations, indicating strong anticancer activity .

- Mechanism of Action: The mechanism involves selective inhibition of mutant EGFR kinases, which are critical in cancer cell proliferation.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2. MMPs are enzymes involved in the degradation of extracellular matrix components and play a significant role in tumor progression and metastasis.

Applications:

- Therapeutic Use: The inhibition of MMPs by hydroxylamines can be leveraged for treating conditions such as rheumatoid arthritis and certain cancers where MMP activity contributes to disease progression .

Toxicological Profile

While exploring its biological activity, it is crucial to consider the safety profile of this compound. Hydroxylamines are often associated with safety concerns due to their potential for mutagenicity and toxicity.

Toxicity Studies:

- Hydroxylamines have been implicated in hazardous incidents due to their explosive nature under certain conditions . However, specific studies on this compound indicate that it may possess lower acute toxicity compared to other hydroxylamines .

Case Studies

A notable case study involved the application of hydroxylamines in synthetic pathways leading to therapeutic agents. For example, researchers utilized this compound in synthesizing compounds aimed at inhibiting cancer cell growth through targeted action on MMPs .

Propiedades

IUPAC Name |

O-(2-methoxypropan-2-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-4(2,6-3)7-5/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWYTJZHQIXQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(OC)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544877 | |

| Record name | O-(2-Methoxypropan-2-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103491-33-4 | |

| Record name | O-(2-Methoxypropan-2-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2-Methoxyisopropyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.